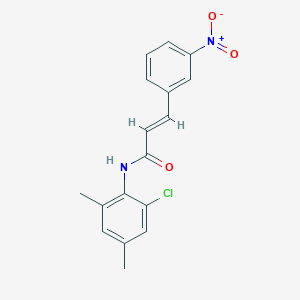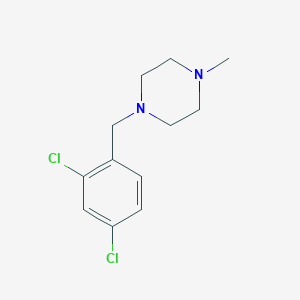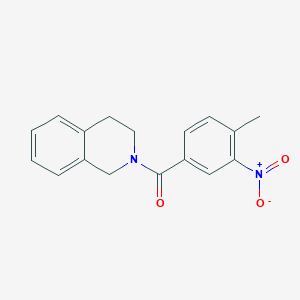
N-(2-chloro-4,6-dimethylphenyl)-3-(3-nitrophenyl)acrylamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-chloro-4,6-dimethylphenyl)-3-(3-nitrophenyl)acrylamide, also known as CDAA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Mecanismo De Acción
N-(2-chloro-4,6-dimethylphenyl)-3-(3-nitrophenyl)acrylamide exerts its biological effects by inhibiting the activity of various enzymes and proteins, including histone deacetylases and proteasomes. By inhibiting these enzymes, N-(2-chloro-4,6-dimethylphenyl)-3-(3-nitrophenyl)acrylamide can induce cell cycle arrest and apoptosis in cancer cells, leading to the inhibition of tumor growth. N-(2-chloro-4,6-dimethylphenyl)-3-(3-nitrophenyl)acrylamide can also modulate the immune system by regulating the production of cytokines and chemokines, leading to the activation of immune cells and the suppression of inflammation.
Biochemical and Physiological Effects:
N-(2-chloro-4,6-dimethylphenyl)-3-(3-nitrophenyl)acrylamide has been shown to have a variety of biochemical and physiological effects, including the inhibition of tumor growth, the modulation of the immune system, and the regulation of gene expression. N-(2-chloro-4,6-dimethylphenyl)-3-(3-nitrophenyl)acrylamide can also induce oxidative stress and DNA damage, leading to the activation of various signaling pathways involved in cell death and survival.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(2-chloro-4,6-dimethylphenyl)-3-(3-nitrophenyl)acrylamide has several advantages for lab experiments, including its high purity and stability, its ability to inhibit various enzymes and proteins, and its potential applications in cancer research, drug discovery, and material science. However, N-(2-chloro-4,6-dimethylphenyl)-3-(3-nitrophenyl)acrylamide also has some limitations, including its low solubility in aqueous solutions, its potential toxicity, and its limited availability and high cost.
Direcciones Futuras
There are several future directions for N-(2-chloro-4,6-dimethylphenyl)-3-(3-nitrophenyl)acrylamide research, including the development of novel N-(2-chloro-4,6-dimethylphenyl)-3-(3-nitrophenyl)acrylamide derivatives with improved pharmacological properties, the investigation of N-(2-chloro-4,6-dimethylphenyl)-3-(3-nitrophenyl)acrylamide's potential as a therapeutic agent for cancer and other diseases, and the exploration of N-(2-chloro-4,6-dimethylphenyl)-3-(3-nitrophenyl)acrylamide's applications in material science and nanotechnology. Further studies are also needed to elucidate the exact mechanisms of N-(2-chloro-4,6-dimethylphenyl)-3-(3-nitrophenyl)acrylamide's biological effects and to optimize its synthesis and formulation for clinical use.
Métodos De Síntesis
N-(2-chloro-4,6-dimethylphenyl)-3-(3-nitrophenyl)acrylamide can be synthesized using a variety of methods, including the reaction of 2-chloro-4,6-dimethylphenyl isocyanate with 3-nitrophenylacrylic acid in the presence of a coupling reagent. Another method involves the reaction of 2-chloro-4,6-dimethylphenyl isocyanate with 3-nitrophenylacetic acid in the presence of a base. Both methods result in the formation of N-(2-chloro-4,6-dimethylphenyl)-3-(3-nitrophenyl)acrylamide in good yields.
Aplicaciones Científicas De Investigación
N-(2-chloro-4,6-dimethylphenyl)-3-(3-nitrophenyl)acrylamide has been extensively studied for its potential applications in various fields, including cancer research, drug discovery, and material science. In cancer research, N-(2-chloro-4,6-dimethylphenyl)-3-(3-nitrophenyl)acrylamide has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. In drug discovery, N-(2-chloro-4,6-dimethylphenyl)-3-(3-nitrophenyl)acrylamide has been used as a scaffold for the development of novel drugs with improved pharmacological properties. In material science, N-(2-chloro-4,6-dimethylphenyl)-3-(3-nitrophenyl)acrylamide has been used as a building block for the synthesis of functional materials with unique properties.
Propiedades
IUPAC Name |
(E)-N-(2-chloro-4,6-dimethylphenyl)-3-(3-nitrophenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN2O3/c1-11-8-12(2)17(15(18)9-11)19-16(21)7-6-13-4-3-5-14(10-13)20(22)23/h3-10H,1-2H3,(H,19,21)/b7-6+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAIVELYYMSLVHG-VOTSOKGWSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)Cl)NC(=O)C=CC2=CC(=CC=C2)[N+](=O)[O-])C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C(=C1)Cl)NC(=O)/C=C/C2=CC(=CC=C2)[N+](=O)[O-])C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-N-(2-chloro-4,6-dimethylphenyl)-3-(3-nitrophenyl)prop-2-enamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[rel-(3R,4S)-4-cyclopropyl-1-(2-fluoro-4-methoxybenzyl)-3-pyrrolidinyl]acetamide hydrochloride](/img/structure/B5621158.png)
![5-[5-(3-methoxyphenyl)-2-furyl]-3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazole](/img/structure/B5621160.png)
![5-[4-(2-pyrrolidin-1-ylethoxy)phenyl]pyrimidine](/img/structure/B5621165.png)
![N,1-dimethyl-N-[(1-methyl-1H-benzimidazol-2-yl)methyl]-1H-indole-6-carboxamide](/img/structure/B5621169.png)

![1-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-N-(6-phenoxypyridin-3-yl)piperidine-2-carboxamide](/img/structure/B5621192.png)
![(1R*,3S*)-1-hydroxy-3-(2-hydroxyethoxy)-N-(2-methylbenzyl)-7-azaspiro[3.5]nonane-7-carboxamide](/img/structure/B5621198.png)
![N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]-2-thiophenecarboxamide](/img/structure/B5621207.png)
![N,1,3-trimethyl-N-(pyrazin-2-ylmethyl)-1H-pyrazolo[3,4-d][1,3]thiazol-5-amine](/img/structure/B5621208.png)
![1-[3-cyclopropyl-5-(2-methyl-1-benzofuran-5-yl)-1H-1,2,4-triazol-1-yl]butan-2-ol](/img/structure/B5621213.png)
![2-methyl-3-{[4-(1-methyl-1H-imidazol-2-yl)piperidin-1-yl]carbonyl}-1,5,6,7-tetrahydro-4H-indol-4-one](/img/structure/B5621219.png)

![ethyl 1-[(cyclohexylamino)carbonyl]-4-piperidinecarboxylate](/img/structure/B5621228.png)